molecular formula C11H17NO6S2 B015967 N-Succinimidyloxycarbonylpentyl Methanethiosulfonate CAS No. 76078-81-4

N-Succinimidyloxycarbonylpentyl Methanethiosulfonate

Cat. No.: B015967
CAS No.: 76078-81-4
M. Wt: 323.4 g/mol
InChI Key: IVIKTTIJCNVVSA-UHFFFAOYSA-N
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Description

(2,5-Dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate is a small molecule compound that has garnered attention in the field of medical research due to its potential therapeutic effects. This compound is known for its unique chemical structure, which includes a pyrrolidinone ring and a hexanoate chain with a methylsulfonylsulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate typically involves multi-step organic reactions. One common method includes the reaction of 6-methylsulfonylsulfanylhexanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the NHS ester . This intermediate is then reacted with 2,5-dioxopyrrolidin-1-amine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires stringent control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity . The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate undergoes various chemical reactions, including:

    Oxidation: The methylsulfonylsulfanyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to yield thiol derivatives.

    Substitution: The NHS ester group can participate in nucleophilic substitution reactions with amines to form amide bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions typically occur in the presence of a base like triethylamine (TEA) under mild conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Amide derivatives.

Scientific Research Applications

(2,5-Dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a crosslinking agent in polymer chemistry.

    Biology: Employed in the modification of proteins and peptides, particularly in the formation of stable amide bonds.

    Medicine: Investigated for its potential therapeutic effects, including anticonvulsant properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which may contribute to its anticonvulsant effects . Additionally, the compound can modify lysine residues in proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Known for its broad-spectrum anticonvulsant activity.

    ®-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: A novel EAAT2 modulator with potent antiseizure activity.

    2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate: Used as a crosslinking agent in protein chemistry.

Uniqueness

(2,5-Dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate stands out due to its unique combination of a pyrrolidinone ring and a hexanoate chain with a methylsulfonylsulfanyl group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO6S2/c1-20(16,17)19-8-4-2-3-5-11(15)18-12-9(13)6-7-10(12)14/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIKTTIJCNVVSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394317
Record name (2,5-dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76078-81-4
Record name (2,5-dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Succinimidyloxycarbonylpentyl Methanethiosulfonate
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